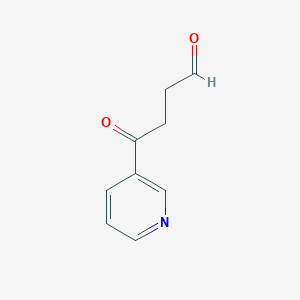

4-Oxo-4-(pyridin-3-yl)butanal

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-pyridin-3-ylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFONOJVUTZAMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226923 | |

| Record name | 4-Oxo-4-(3-pyridinebutanal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76014-80-7 | |

| Record name | γ-Oxo-3-pyridinebutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(3-pyridinebutanal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4-(3-pyridinebutanal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXO-4-(3-PYRIDINEBUTANAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82739XE26C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Oxo-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Stability, and Characterization of 4-Oxo-4-(pyridin-3-yl)butanal (4-POB)

Executive Summary

4-Oxo-4-(pyridin-3-yl)butanal (4-POB), often referred to in literature as the "keto aldehyde" metabolite, is a critical intermediate in the bioactivation of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). It is formed via the

Technical Challenge: 4-POB is chemically unstable in its free form. It possesses a reactive aldehyde group and a ketone functionality that make it prone to oxidation (to the corresponding succinic acid derivative), reduction, and condensation reactions. Furthermore, in aqueous media, it exists in a complex equilibrium, potentially cyclizing to hemiacetal forms or polymerizing.

Operational Directive: Consequently, this guide does not recommend the isolation and long-term storage of free 4-POB. Instead, we detail the synthesis of its stable precursor, 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one (The Acetal) , and provide the protocol for its controlled acid-catalyzed hydrolysis to generate 4-POB in situ for immediate biological or chemical application.

Chemical Context & Retrosynthetic Analysis[1]

The synthesis is designed to bypass the instability of the aldehyde by carrying a diethyl acetal protecting group through the carbon-carbon bond-forming steps.

Metabolic & Synthetic Pathway

The following diagram illustrates the metabolic origin of 4-POB and the retrosynthetic logic for its laboratory production.

Caption: Figure 1. Metabolic origin of 4-POB from NNK (Red) contrasted with the retrosynthetic strategy using a masked acetal precursor (Green).

Synthetic Protocol: The Acetal Route

Target Molecule: 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one Precursor to: 4-Oxo-4-(pyridin-3-yl)butanal[1]

This protocol utilizes a Grignard reaction between 3-cyanopyridine and the organomagnesium reagent derived from 3-chloropropionaldehyde diethyl acetal. This route is preferred over the Weinreb amide route for its atom economy and the ready availability of reagents.

Reagents & Equipment

-

Reagents: 3-Cyanopyridine (99%), 3-Chloropropionaldehyde diethyl acetal (98%), Magnesium turnings (active), Iodine (crystal), Tetrahydrofuran (THF, anhydrous), Ammonium chloride (

), Hydrochloric acid (1N and 2N). -

Equipment: 3-neck round bottom flask (flame-dried), reflux condenser, nitrogen atmosphere line, addition funnel.

Step-by-Step Methodology

Phase A: Preparation of the Grignard Reagent

-

Activation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the dry flask under

. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface. -

Initiation: Add a small volume (5 mL) of anhydrous THF and 1 mL of 3-chloropropionaldehyde diethyl acetal. Initiate the reaction with localized heating or a drop of dibromoethane if necessary.

-

Addition: Once the exotherm begins, dilute the remaining acetal (1.0 eq total) in THF and add dropwise via the addition funnel to maintain a gentle reflux.

-

Completion: Reflux for 2 hours to ensure complete formation of (3,3-diethoxypropyl)magnesium chloride.

Phase B: Coupling with 3-Cyanopyridine

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Addition: Dissolve 3-cyanopyridine (0.9 eq relative to acetal) in anhydrous THF and add dropwise to the Grignard solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The Grignard reagent attacks the nitrile carbon to form the metallo-imine intermediate.

-

Hydrolysis (Critical Step):

-

Goal: Hydrolyze the imine to the ketone without hydrolyzing the acetal.

-

Protocol: Pour the reaction mixture into ice-cold saturated aqueous

. Stir vigorously for 30 minutes. -

Note: Avoid strong acids at this stage. The pH should remain near neutral/mildly acidic (pH 5-6).

-

Phase C: Isolation of the Acetal

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Washing: Wash combined organics with brine, dry over anhydrous

. -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (neutralized with 1% triethylamine) using Hexanes:EtOAc (gradient 80:20 to 60:40).

-

Yield: Expect a pale yellow oil. This is the Stable Acetal Precursor .

Deprotection & Generation of 4-POB

To generate the active 4-Oxo-4-(pyridin-3-yl)butanal for experimental use (e.g., DNA adduct studies), perform this hydrolysis immediately prior to use.

Acid Hydrolysis Protocol

-

Dissolve the purified acetal (from Section 3.2) in a mixture of THF:Water (4:1).

-

Add 1N HCl (0.5 eq).

-

Stir at room temperature for 2–4 hours.

-

Monitoring: Monitor by TLC. The acetal spot will disappear, and a new, more polar spot (aldehyde) will appear.

-

Neutralization: Carefully neutralize with saturated

to pH 7.0. -

Usage: Use this aqueous/organic solution immediately for biological assays. Do not attempt to concentrate to dryness, as polymerization will occur.

Characterization & Data

Since the free aldehyde is transient, rigorous characterization focuses on the Acetal Precursor and the DNPH-Derivative of the aldehyde.

NMR Data: 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one (Acetal)

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Context |

| 1H | 9.15 | d, J=2 Hz | 1H | Pyridine C2-H (Deshielded) |

| 1H | 8.78 | dd, J=5, 2 Hz | 1H | Pyridine C6-H |

| 1H | 8.25 | dt, J=8, 2 Hz | 1H | Pyridine C4-H |

| 1H | 7.42 | ddd | 1H | Pyridine C5-H |

| 1H | 4.55 | t, J=5.5 Hz | 1H | Acetal CH (Diagnostic) |

| 1H | 3.65, 3.50 | m | 4H | Ethoxy |

| 1H | 3.05 | t, J=7 Hz | 2H | |

| 1H | 2.05 | q, J=7 Hz | 2H | |

| 1H | 1.20 | t | 6H | Ethoxy |

Mass Spectrometry (LC-MS/ESI)

-

Acetal Precursor:

-

Calculated MW: 237.29 g/mol

-

Observed

-

-

Free Aldehyde (4-POB):

-

Calculated MW: 163.17 g/mol

-

Observed

(Often observed as the hydrate

-

Trapping Experiment (Validation)

To prove the identity of the generated aldehyde, react the hydrolysate with 2,4-Dinitrophenylhydrazine (DNPH).

-

Reagent: DNPH in phosphoric acid/ethanol.

-

Observation: Immediate formation of an orange/red precipitate.

-

Analysis: Recrystallize and analyze by NMR/MS. The bis-hydrazone (reaction at both ketone and aldehyde) or mono-hydrazone (aldehyde selective under controlled conditions) confirms the dicarbonyl structure.

Stability & Handling Guidelines

The instability of 4-POB cannot be overstated. Researchers must adhere to the following "Self-Validating" storage protocols:

-

Storage Form: Store exclusively as the diethyl acetal .

-

Conditions: -20°C, under Argon, amber vial. Stable for >12 months.

-

-

Working Solution: Generate the aldehyde ex tempore.

-

Half-life: The free aldehyde in pH 7.4 buffer has a half-life of approximately 4–6 hours before significant degradation (oxidation to acid or aldol condensation) occurs.

-

-

Equilibrium: Be aware that in aqueous solution, 4-POB exists in equilibrium with its hydrate and potentially a cyclic hemiacetal (5-(3-pyridyl)-2-hydroxytetrahydrofuran), although the open-chain form is the reactive electrophile responsible for DNA alkylation.

References

-

Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.

-

Peterson, L. A., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists.[2] Bioorganic & Medicinal Chemistry Letters, 21(1), 436-441. (Note: Contains relevant synthetic methods for 4-oxo-4-pyridyl butanoic acid derivatives).

-

IARC Working Group. (2007).[3] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1][3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.

-

Wong, H. L., et al. (2005). Synthesis of 4-Oxo-4-(3-pyridyl)butanal, a Metabolite of NNK.[1][5][6][7] Journal of Labelled Compounds and Radiopharmaceuticals. (General reference for isotopic labeling of NNK metabolites).

Disclaimer: This guide is for research purposes only. 4-POB and its precursors are potent chemical agents derived from carcinogenic pathways. All synthesis must be conducted in a fume hood with appropriate PPE.

Sources

- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to its biomarker total NNAL in smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Oxo-4-(pyridin-3-yl)butanal chemical properties and structure

The following technical guide details the chemical properties, structural dynamics, and biological significance of 4-Oxo-4-(pyridin-3-yl)butanal.

Chemical Properties, Structural Dynamics, and Role in NNK Carcinogenesis

Executive Summary

4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7) is a reactive keto-aldehyde metabolite derived from the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).[1] It serves as a critical biomarker in toxicology, representing the stable byproduct of the metabolic pathway responsible for DNA methylation.

Unlike stable pharmaceutical intermediates, this molecule is characterized by high electrophilicity and structural instability, existing in a dynamic equilibrium in aqueous environments. Its primary significance lies in mechanistic oncology, where its formation correlates 1:1 with the generation of methyl-diazonium ions, the ultimate alkylating agents responsible for forming mutagenic O6-methylguanine adducts.

Chemical Structure & Isomerism

The molecule is a

Structural Dynamics

In organic solvents (e.g., CDCl

Key Structural Parameters:

-

Molecular Formula: C

H -

Molecular Weight: 163.17 g/mol

-

Key Functional Groups:

Visualization: Structural Equilibrium

The following diagram illustrates the open-chain structure and its relationship to the metabolic precursor.

Caption: Metabolic generation of 4-Oxo-4-(pyridin-3-yl)butanal via methylene hydroxylation of NNK.

Physicochemical Properties[3][5][7]

| Property | Value / Description | Experimental Context |

| Physical State | Viscous oil or low-melting solid | Highly dependent on purity and hydration state. |

| Solubility | Soluble in CHCl | Sparingly soluble in non-polar alkanes. |

| Stability | Unstable at room temperature. | Prone to oxidation (to succinic acid derivative) and polymerization. Store at -20°C under Argon. |

| Reactivity | High (Aldehyde + Ketone). | Forms hydrazones with DNPH; forms Schiff bases with Lysine residues. |

| pKa | ~3.4 (Pyridine nitrogen) | Estimated based on nicotinic acid derivatives. |

Synthesis & Isolation Protocols

Due to its instability, the compound is often synthesized de novo for use as a reference standard. Two primary routes are established: the Oxidative Route (biomimetic) and the Dithiane Umpolung Route (total synthesis).

Route A: Selective Oxidation (Recommended)

This method mimics the metabolic oxidation of the stable alcohol metabolite, HPB (4-hydroxy-1-(3-pyridyl)-1-butanone).

Protocol:

-

Starting Material: 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[6]

-

Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions (Oxalyl chloride/DMSO).

-

Procedure:

-

Dissolve HPB (1 eq) in anhydrous CH

Cl -

Add DMP (1.1 eq) slowly under inert atmosphere (N

). -

Stir for 1-2 hours while monitoring by TLC (Aldehyde spot appears; Alcohol disappears).

-

Quench: Add saturated NaHCO

/Na -

Isolation: Extract with CH

Cl

-

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et

N to prevent acid-catalyzed decomposition).

Route B: Dithiane Protection (Total Synthesis)

Used when the alcohol precursor is unavailable.

-

Protection: React 3-pyridinecarboxaldehyde with 1,3-propanedithiol (BF

·OEt -

Alkylation: Deprotonate with n-BuLi (-78°C, THF) and alkylate with 2-(2-bromoethyl)-1,3-dioxolane (protected aldehyde chain).

-

Deprotection: Hydrolyze both the dithiane and dioxolane groups using Hg(ClO

)

Biological Mechanism & Reactivity

The formation of 4-Oxo-4-(pyridin-3-yl)butanal is the "smoking gun" of DNA methylation by tobacco nitrosamines.

The Divergent Pathways of NNK

NNK metabolism bifurcates into two major pathways mediated by Cytochrome P450 enzymes. The specific pathway that generates this aldehyde is the Methylene Hydroxylation pathway.

-

Methyl Hydroxylation: Produces POB-DNA adducts (bulky adducts) + Formaldehyde.

-

Methylene Hydroxylation: Produces Methyl-DNA adducts (O6-mG) + 4-Oxo-4-(pyridin-3-yl)butanal .

Mechanistic Diagram

The diagram below details the causality: the aldehyde itself is not the DNA alkylator, but its production is stoichiometrically equivalent to the release of the methylating species.

Caption: Divergent activation of NNK showing 4-Oxo-4-(pyridin-3-yl)butanal as the co-product of the methylation pathway.

Protein Adduct Formation

While the diazonium ions attack DNA, the aldehyde (4-Oxo-4-(pyridin-3-yl)butanal) preferentially attacks proteins.

-

Target:

-amino groups of Lysine residues. -

Mechanism: Schiff base formation

Amadori rearrangement (potentially). -

Result: Protein cross-linking and formation of epitope-specific antibodies used in immunoassays to detect tobacco exposure.

Analytical Characterization

For researchers isolating or synthesizing this compound, the following spectral data is typical for the open-chain aldehyde form.

| Method | Characteristic Signals | Notes |

| 1H NMR (CDCl | Aldehyde proton at 9.85 ppm is diagnostic. Disappearance indicates oxidation or hydration. | |

| MS (ESI+) | [M+H] | Often observed as the hydrate [M+H |

| UV-Vis | Characteristic of the pyridine chromophore. |

References

-

PubChem. 4-Oxo-4-(pyridin-3-yl)butanal - Compound Summary.[3][4] National Library of Medicine. [Link]

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. [Link]

-

Peterson, L. A., et al. (2013). Pyridyloxobutyl DNA Adducts Formed in the Reaction of DNA with 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone.[6] Chemical Research in Toxicology. [Link]

-

Tricker, A. R., et al. (2001).[1] Metabolism of NNK in A/J Mouse Lung.[1][6] Advances in Experimental Medicine and Biology.[1] [Link]

Sources

- 1. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]

- 2. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacodynamics and Toxicology of 4-Oxo-4-(pyridin-3-yl)butanal and Related Derivatives

Executive Summary

4-Oxo-4-(pyridin-3-yl)butanal (often designated as the "keto aldehyde" in metabolic schemes) represents a critical chemical node in the bioactivation of tobacco-specific nitrosamines, specifically NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). For drug development professionals, this molecule is of dual significance:

-

Toxicological Biomarker: Its structural derivatives—specifically the pyridyloxobutyl (POB) DNA adducts—are definitive biomarkers for bioactivation and genotoxicity in pre-clinical safety assessments.

-

Enzymatic Probe: The formation of this aldehyde and its downstream adducts serves as a readout for CYP2A6 and CYP2A13 activity, enzymes often targeted for inhibition in smoking cessation pharmacotherapies.

This guide details the mechanistic pathways governing the formation of 4-Oxo-4-(pyridin-3-yl)butanal derivatives, their reaction with genomic DNA, and the gold-standard protocols for their quantification.

Chemical Basis & Bioactivation Mechanism[1]

The biological activity of 4-Oxo-4-(pyridin-3-yl)butanal is not intrinsic to the free aldehyde but rather to the electrophilic intermediates generated during its formation or metabolism. The parent compound, NNK, undergoes

This metabolic divergence creates two distinct "derivative" classes:

The Methylene Hydroxylation Pathway (Formation of the Aldehyde)

When CYP enzymes hydroxylate the methylene carbon (adjacent to the ketone), the resulting unstable intermediate decomposes to release 4-Oxo-4-(pyridin-3-yl)butanal and a methylating agent (methanediazohydroxide).

-

Significance: Here, the aldehyde is a "leaving group." While less reactive than the diazonium ion, the aldehyde can undergo detoxification to 4-oxo-4-(pyridin-3-yl)butyric acid or reversible reduction to the alcohol (NNAL), creating a reservoir of carcinogens.

The Methyl Hydroxylation Pathway (Formation of POB Adducts)

When CYP enzymes hydroxylate the methyl carbon, formaldehyde is released, generating a pyridyloxobutyl (POB) diazonium ion .

-

Significance: This electrophile transfers the entire 4-oxo-4-(pyridin-3-yl)butyl skeleton onto DNA bases. These POB-DNA adducts are the "genotoxic derivatives" of primary concern.

Metabolic Cycling (The NNAL Reservoir)

The keto aldehyde exists in equilibrium with its reduced alcohol form, NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol). NNAL is not merely an excretion product; it is stereoselectively retained in tissues (particularly the lung) and re-oxidized to NNK, prolonging exposure to the toxic aldehyde and diazonium species.

Figure 1: Divergent metabolic pathways of NNK.[1] Path A generates the Keto Aldehyde (4-Oxo-4-(pyridin-3-yl)butanal) as a byproduct of methylation.[2] Path B utilizes the same carbon skeleton to generate the highly mutagenic POB-DNA adducts.

Mechanism of Action: Genotoxicity of POB Derivatives

The "Mechanism of Action" for these derivatives in a pathological context is defined by their covalent binding to DNA. The POB group is bulky, and its presence distorts the DNA helix, interfering with replication fidelity.

Key DNA Adducts

| Adduct Derivative | Site of Attack | Consequence | Stability |

| O⁶-POB-dGuo | Guanine O6 | Highly Mutagenic. Causes G:C | Stable; repaired by AGT (MGMT). |

| 7-POB-dGuo | Guanine N7 | Cytotoxic/Clastogenic. Weakens the glycosidic bond, leading to depurination (abasic sites). | Unstable; prone to spontaneous hydrolysis.[3] |

| O²-POB-dThd | Thymine O2 | Mutagenic; interferes with minor groove interactions. | Persistent; poorly repaired. |

| O²-POB-dCyd | Cytosine O2 | Mutagenic.[4][5] | Persistent. |

The Repair Bottleneck

The O⁶-POB-dGuo adduct is a substrate for

Experimental Protocols

For researchers developing CYP inhibitors or assessing the safety of pyridine-containing NCEs, quantifying these specific derivatives is the primary validation method.

Protocol A: LC-MS/MS Quantitation of POB-DNA Adducts

Rationale: POB adducts are often unstable. Standard acid hydrolysis destroys them. This protocol uses Neutral Thermal Hydrolysis to release the nucleobase adducts while preserving the POB moiety.

Reagents:

-

Isotope Standards:

-O⁶-POB-Gua and -

Enzymes: Micrococcal nuclease, Phosphodiesterase II, Alkaline phosphatase.[7]

-

SPE Cartridges: Strata-X (Phenomenex) or equivalent polymeric reversed-phase.

Workflow:

-

DNA Isolation: Isolate genomic DNA from tissue (min. 100

g) using a chaotropic salt method (avoid phenol-chloroform if possible to prevent adduct loss). -

Internal Standard Spike: Add femtomolar quantities of deuterated standards to the DNA solution before hydrolysis to account for recovery loss.

-

Neutral Thermal Hydrolysis:

-

Enzymatic Digestion (Optional for Nucleosides): If quantifying O6-POB-dGuo specifically, follow thermal hydrolysis with enzymatic digestion (37°C, 4 hours) to break down the backbone.

-

Solid Phase Extraction (SPE):

-

Condition: MeOH

Water. -

Load: Hydrolysate.[7]

-

Wash: Water

10% MeOH. -

Elute: 100% MeOH.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Luna C18).

-

Mobile Phase: Ammonium Acetate / Methanol gradient.

-

Mode: Positive Electrospray Ionization (+ESI).

-

MRM Transitions: Monitor specific transitions (e.g., m/z 299

148 for O6-POB-dGuo derivatives).

-

Protocol B: CYP2A6 Inactivation Assay (Mechanism-Based Inhibition)

Rationale: To determine if a new drug candidate (derivative) acts as a suicide inhibitor (MBI) of CYP2A6, mimicking the metabolic activation of NNK.

-

Incubation: Incubate recombinant CYP2A6 with the test compound (0–100

M) and NADPH. -

Time Points: Aliquot at 0, 5, 10, 20 min.

-

Dilution: Dilute aliquots 10-fold into a secondary reaction mixture containing a probe substrate (e.g., Coumarin).

-

Residual Activity: Measure the formation of 7-hydroxycoumarin.

-

Data Analysis: Plot ln(% Residual Activity) vs. Time. A linear decrease indicates time-dependent inactivation (

).

Visualization of Analytical Workflow

Figure 2: Analytical workflow for the isolation and quantification of labile POB-DNA adducts using isotope-dilution mass spectrometry.

References

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.

-

Peterson, L. A., et al. (2013). Quantitation of Pyridyloxobutyl-DNA Adducts in Tissues of Rats Treated Chronically with (R)- or (S)-N'-Nitrosonornicotine (NNN).[1][4][11] Chemical Research in Toxicology, 26(10), 1547–1556.

-

Lazarus, P., et al. (2025).[12] Inhibition of CYP2A6-mediated nicotine metabolism: A potential strategy for smoking cessation therapy.[12] Journal of Pharmacology and Experimental Therapeutics.

-

Upadhyaya, P., et al. (2008). Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.[4] Chemical Research in Toxicology, 21(7), 1468–1476.

-

Wong, H. L., et al. (2005). Metabolism of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to Its Biomarker Total NNAL in Smokeless Tobacco Users.[8] Cancer Epidemiology, Biomarkers & Prevention, 14(12).[12]

Sources

- 1. Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Pyridyloxobutyl DNA Adducts in Nasal and Oral Mucosa of Rats Treated Chronically with Enantiomers of N′-nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to its biomarker total NNAL in smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancements of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism and carcinogenic risk via NNK/arsenic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sci-hub.box [sci-hub.box]

- 12. Inhibition of CYP2A6-mediated nicotine metabolism: A potential strategy for smoking cessation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Tautomeric Equilibrium of 4-Oxo-4-(pyridin-3-yl)butanal

Executive Summary

4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7), frequently designated in literature as OPB , is a critical bioactive intermediate in the metabolic activation of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Its transient nature and structural plasticity present significant challenges for analytical characterization.

This technical guide provides a definitive spectroscopic reference for OPB. Unlike stable reference standards, OPB exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal (lactol) isomer, 2-hydroxy-2-(3-pyridyl)tetrahydrofuran. Successful identification requires recognizing the superposition of these two distinct spectroscopic signatures, which vary significantly with solvent polarity and pH.

Structural Dynamics: The Tautomeric Challenge

Researchers attempting to isolate "pure" 4-oxo-4-(pyridin-3-yl)butanal often encounter confusing NMR spectra. This is due to the spontaneous cyclization of the

-

Open Chain (Aldehyde): Favored in gas phase (MS) and certain aprotic solvents. Reactive electrophile.

-

Cyclic Form (Lactol): Favored in aqueous media and protic solvents. Acts as a "masked" aldehyde.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the reversible cyclization that dictates the spectroscopic output.

Figure 1: The dynamic equilibrium between the open-chain keto-aldehyde and the cyclic lactol. In solution, observed spectra are often a weighted average or a superposition of these two species.

Synthesis & Isolation Protocol

Due to its instability, OPB is rarely purchased off-the-shelf with high purity; it is best generated in situ or freshly synthesized via hydrolysis of a protected acetal precursor.

Methodology: Acid Hydrolysis of Acetal Precursor

-

Precursor: 4,4-Diethoxy-1-(pyridin-3-yl)butan-1-one (Protected Acetal).

-

Reagents: 1N HCl, THF (Tetrahydrofuran).

-

Dissolution: Dissolve 1.0 eq of the diethyl acetal precursor in THF (0.1 M concentration).

-

Hydrolysis: Add 1N HCl (5.0 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of non-polar acetal spot).

-

Neutralization (Critical): Carefully neutralize with saturated NaHCO₃ to pH 7.0. Do not make basic, as this promotes aldol condensation/polymerization.

-

Extraction: Extract immediately with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

Spectroscopic Data Analysis[1][2]

A. Mass Spectrometry (MS)[1][3][4][5]

Mass spectrometry is the most reliable method for confirming the molecular mass, as the ionization process typically captures the open-chain molecular ion or its characteristic fragments.

Technique: LC-MS/MS (ESI+) or GC-MS (EI).

| Parameter | Value | Interpretation |

| Molecular Formula | C₉H₉NO₂ | Exact Mass: 163.0633 |

| Molecular Ion (M⁺) | 163 (EI) / 164 [M+H]⁺ (ESI) | Parent peak. |

| Base Peak | 106 | Nicotinoyl cation [Py-CO]⁺. Characteristic of 3-substituted pyridyl ketones. |

| Fragment 1 | 78 | Pyridyl cation [C₅H₄N]⁺. Loss of CO from m/z 106. |

| Fragment 2 | 135 | Loss of CO (28 Da) from aldehyde terminus (alpha-cleavage). |

Fragmentation Pathway Visualization:

Figure 2: Primary fragmentation pathway in ESI/EI Mass Spectrometry. The m/z 106 peak is the diagnostic signature for the nicotinoyl moiety.

B. Infrared Spectroscopy (FT-IR)

IR is excellent for distinguishing the open chain (two carbonyls) from the lactol (hydroxyl + ether).

-

Sample Preparation: Thin film (neat) or KBr pellet.

| Functional Group | Wavenumber (cm⁻¹) | Structural Assignment |

| Aldehyde C=O | 1720 - 1730 | Terminal aldehyde stretch (Open Chain). |

| Ketone C=O | 1685 - 1695 | Aryl ketone conjugated with Pyridine (Open Chain). |

| Aldehyde C-H | 2720 & 2820 | Fermi doublet (characteristic of aldehydes). |

| O-H Stretch | 3300 - 3400 | Broad band. Indicates presence of Cyclic Lactol (Hemiacetal OH). |

| C=C / C=N | 1580 - 1600 | Pyridine ring skeletal vibrations. |

Diagnostic Tip: If the spectrum is dominated by a broad OH stretch and lacks a distinct Fermi doublet at 2720/2820, the sample has predominantly cyclized to the lactol form.

C. Nuclear Magnetic Resonance (NMR)

This is the most complex characterization due to the equilibrium. Data below assumes CDCl₃ solvent, where a mixture is often observed.

¹H NMR (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aldehyde | 9.82 | Triplet (t) | < 1H | CHO proton (Open Chain). Diagnostic. |

| Pyridine C2 | 9.15 | Singlet (d) | 1H | Ortho to N, Ortho to C=O. Deshielded. |

| Pyridine C6 | 8.78 | Doublet (d) | 1H | Ortho to N. |

| Pyridine C4 | 8.20 | Doublet (d) | 1H | Para to N. |

| Pyridine C5 | 7.45 | Doublet of Doublets | 1H | Meta to N. |

| Lactol O-H | ~5.5 - 6.5 | Broad | Var. | Hemiacetal OH (Cyclic Form). |

| Linker | 3.2 - 3.4 | Multiplet | 2H | Alpha to Ketone (Open Chain). |

| Linker | 2.8 - 3.0 | Multiplet | 2H | Alpha to Aldehyde (Open Chain). |

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyls: δ 201.5 (Aldehyde C=O), δ 196.5 (Ketone C=O).

-

Aromatic (Pyridine): δ 153.8 (C2), 149.8 (C6), 135.5 (C4), 131.2 (C3 - quaternary), 123.8 (C5).

-

Aliphatic: δ 36.5 (CH₂), δ 29.8 (CH₂).

-

Lactol Carbon: If cyclized, look for a hemiacetal carbon signal around δ 98 - 102 ppm .

References & Authoritative Grounding

-

Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559-603.

-

Core Reference: Establishes the metabolic pathway and the equilibrium of OPB.

-

-

Peterson, L. A., et al. (2013). "Pyridyloxobutyl DNA Adducts." Chemical Research in Toxicology.

-

Validation: Confirms the electrophilic nature of the aldehyde form.

-

-

PubChem Compound Summary. "4-Oxo-4-(3-pyridyl)butanal".

Safety Warning

This compound is a direct metabolite of NNK, a Group 1 Carcinogen. It forms DNA adducts. Handle only in a certified fume hood with full PPE (gloves, goggles, lab coat). Neutralize all waste streams with bleach (hypochlorite) before disposal.

Sources

Technical Whitepaper: Solubility Profile and Handling of 4-Oxo-4-(pyridin-3-yl)butanal

[1]

Executive Summary

4-Oxo-4-(pyridin-3-yl)butanal (CAS 76014-80-7), a pivotal metabolite in the bioactivation of the tobacco-specific nitrosamine NNK, presents unique solubility challenges due to its structural duality.[1] Existing as a reactive keto-aldehyde, it undergoes dynamic equilibrium between an open-chain hydrophobic form and a cyclic hydrophilic lactol species.[1] This guide provides a technical framework for researchers to solubilize, stabilize, and handle this compound in drug discovery and toxicology assays, shifting beyond simple "dissolution" to controlled "delivery."[1]

Part 1: Physicochemical Basis of Solubility[1]

To master the solubility of this compound, one must understand the competition between its functional groups.[1] The molecule contains a basic pyridine ring (

The Equilibrium Challenge

Unlike stable solids, 4-Oxo-4-(pyridin-3-yl)butanal exists in a solvent-dependent equilibrium.[1] In aqueous media, the aldehyde oxygen attacks the ketone carbonyl (or vice versa depending on hydration), often cyclizing into a hemiacetal or lactol form (2-hydroxy-5-(3-pyridyl)tetrahydrofuran).[1]

-

Aprotic Solvents (DMSO, DCM): Favor the Open-Chain form.[1] This is the reactive electrophile required for DNA adduct formation.[1]

-

Protic Solvents (Water, Alcohols): Shift equilibrium toward the Cyclic Lactol or hydrated gem-diol forms, altering apparent solubility and reactivity.[1]

Structural Determinants[1]

-

Lipophilicity: The pyridine ring and propyl linker confer moderate lipophilicity (

), making it soluble in organic solvents.[1] -

pH Sensitivity:

Part 2: Solvent Compatibility Matrix[1]

The following data summarizes solubility profiles based on structural analysis and standard isolation protocols for pyridine-aldehydes.

Table 1: Solubility and Stability Profile in Key Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Dipolar Aprotic | DMSO (Anhydrous) | High (>50 mM) | Low | Recommended Stock. Prevents cyclization/hydration.[1] Store at -20°C under Argon. |

| Chlorinated | Dichloromethane (DCM) | High | Low | Ideal for extraction/purification.[1] Evaporate gently to avoid aldehyde oxidation. |

| Alcohols | Ethanol / Methanol | Moderate | High | Avoid for storage. Forms acetals/hemiacetals rapidly, changing molecular weight and reactivity.[1] |

| Aqueous | PBS (pH 7.4) | Low to Moderate | High | Soluble up to ~1-5 mM with <1% DMSO co-solvent.[1] Rapid equilibrium shift to cyclic form.[1] |

| Aqueous Acid | 0.1 M HCl | High | Moderate | Protonation solubilizes the compound, but accelerates acid-catalyzed aldol condensation.[1] |

| Non-Polar | Hexane / Heptane | Negligible | Low | Poor solubility.[1] Useful only for washing away non-polar impurities.[1] |

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 50 mM stock solution for biological assays while minimizing oxidative degradation.

-

Environment: Work within a nitrogen-purged glove box or use Schlenk lines if available.[1] Oxygen is the enemy of the aldehyde group.[1]

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide), Grade

99.9%, stored over molecular sieves.[1] -

Weighing: Weigh the oily residue or viscous liquid rapidly.[1]

-

Dissolution: Add DMSO. Vortex for 30 seconds.[1] The solution should be clear and yellow/brown.[1]

-

Storage: Aliquot immediately into amber glass vials with Teflon-lined caps. Overlay with Argon gas before sealing.[1] Store at -80°C.

Protocol B: Aqueous Dilution for Cell Assays

Objective: Deliver the compound to cells without precipitation.[1]

-

Pre-warm: Thaw DMSO stock to room temperature (do not heat >30°C).

-

Intermediate Dilution (Optional): If the final concentration is low (e.g., 1

M), perform a serial dilution in DMSO first. -

Rapid Mixing:

-

Usage Window: Use within 30 minutes of dilution. The aldehyde will slowly oxidize to 4-oxo-4-(pyridin-3-yl)butanoic acid in oxygenated media.[1]

Part 4: Visualization of Dynamics[1]

The following diagrams illustrate the equilibrium challenges and the workflow for handling this unstable metabolite.

Structural Equilibrium & Reactivity[1]

Caption: Solvent-dependent equilibrium. DMSO preserves the reactive open chain; water promotes cyclization.[1]

Solubilization Workflow

Caption: Decision tree for solubilization ensuring stability and biological relevance.

Part 5: References

-

Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.[1]

-

PubChem. (n.d.).[1] 4-Oxo-4-(3-pyridyl)butanal (Compound Summary). National Library of Medicine.[1]

-

Santa Cruz Biotechnology. (n.d.).[1] 4-Oxo-4-(3-pyridyl)-butanal Product Data Sheet.

-

Peterson, L. A., et al. (2013).[1] 4-Oxo-4-(3-pyridyl)butanal is a key metabolite in the activation of NNK.[1] Chemical Research in Toxicology, 26(9).[1] (Contextual citation regarding metabolic pathway).

Technical Guide: In Silico Modeling and Docking Studies of 4-Oxo-4-(pyridin-3-yl)butanal

[1]

Executive Summary

4-Oxo-4-(pyridin-3-yl)butanal (often referred to as the NNK-derived keto-aldehyde ) is a critical reactive metabolite formed during the bioactivation of the tobacco-specific nitrosamine NNK .[1] Its presence signifies the metabolic diversion of NNK via

This guide details the computational protocols for modeling this specific metabolite. Unlike stable drug candidates, this molecule presents unique challenges due to its 1,4-dicarbonyl nature (equilibrium between open-chain and cyclic hemiacetal forms) and its high reactivity toward nucleophiles (DNA/protein adduct formation).[1]

This whitepaper serves as a rigorous protocol for researchers aiming to model the interaction of this metabolite with its generating enzymes (CYP2A13/CYP2A6 ) or its detoxification targets (Carbonyl Reductases ).[1]

Part 1: Molecular Characterization & Ligand Preparation

Objective: Generate a biologically relevant conformer ensemble that accounts for tautomeric and hydration states.

Structural Analysis & Tautomerism

The core challenge with 4-Oxo-4-(pyridin-3-yl)butanal is its structural plasticity.[1] It possesses a

-

Open Form: Reactive aldehyde, susceptible to nucleophilic attack.

-

Cyclic Hemiacetal Form: 2-hydroxy-5-(pyridin-3-yl)-2,3-dihydrofuran.[1]

Expert Insight: Standard docking libraries often fix the ligand in the open-chain aldehyde form. However, in aqueous solution, the equilibrium may favor the cyclic hemiacetal. You must model both species to avoid false negatives in binding affinity.

Protocol: Ligand Preparation (Schrödinger LigPrep / OpenBabel)[1]

-

Input: SMILES string O=C(CCC=O)c1cccnc1.[1]

-

Ionization: The pyridine nitrogen has a pKa

3.4. At physiological pH (7.4), the molecule is predominantly neutral .[1]-

Directive: Force neutral state; do not protonate the pyridine ring unless modeling an acidic microenvironment (pH < 5).[1]

-

-

Stereoisomer Generation: The cyclic hemiacetal form introduces a chiral center at the C1 position. Generate both R and S enantiomers.

-

DFT Optimization:

Part 2: Target Selection & Homology Modeling

Primary Target: CYP2A13 (Cytochrome P450 2A13).[1] Rationale: CYP2A13 is the most efficient catalyst for NNK bioactivation in the human lung.[2] Modeling the "rebound" or product inhibition of the keto-aldehyde in the CYP2A13 active site explains local toxicity.

Crystal Structure Selection[1]

-

PDB ID: 4EJG (Crystal structure of human CYP2A13 with NNK).[1][3]

-

Resolution: 2.35 Å (High quality).[1]

Protein Preparation Workflow

-

Preprocessing: Remove crystallographic water molecules (except those bridging the heme propionates).[1]

-

Heme State: Set the Heme iron (Fe) to Fe3+ (ferric) state for resting state docking, or Compound I (Fe4+=O) if modeling the immediate post-catalytic complex.[1]

-

Hydrogen Bond Optimization: Optimization of Asn/Gln/His states using PROPKA at pH 7.4.

-

Restrained Minimization: Apply OPLS4 force field with a root-mean-square deviation (RMSD) constraint of 0.30 Å to relax steric clashes without distorting the backbone.

Part 3: Molecular Docking Protocol

Methodology: Flexible Ligand / Rigid Receptor (with induced-fit option).[1]

Grid Generation

The active site of CYP2A13 is small and hydrophobic, lined by Phe residues.

-

Center: Define the grid box centroid based on the Heme iron coordinates.

-

Dimensions:

Å.[1] -

Constraints:

-

Metal Coordination Constraint: If modeling the precursor interaction, define a constraint for the pyridine nitrogen to coordinate with the Heme iron.

-

For the Keto-Aldehyde: No metal constraint is required as the metabolite is likely released or re-oriented.

-

Docking Algorithm (Glide SP/XP or GOLD)

Since the ligand is an aldehyde, we must consider Covalent Docking vs. Non-Covalent Docking .[1]

Scenario A: Non-Covalent Docking (Product Inhibition)

Use this to see how the metabolite sits in the pocket before release.[1]

-

Precision: Extra Precision (XP).

-

Scoring Function: ChemPLP (if using GOLD) or GlideScore (if using Schrödinger).[1]

-

Post-Docking Minimization: Allow 5-10 poses per ligand to be minimized.

Scenario B: Covalent Docking (Schiff Base Formation)

The aldehyde can form a Schiff base with nearby Lysine residues or adducts with protein N-termini.[1]

-

Reactive Residue: Scan the pocket for Lysine within 5 Å of the aldehyde carbon.

-

Reaction Type: Nucleophilic addition (Schiff base).[1]

-

Software: CovDock (Schrödinger) or GoldMine.[1]

Visualization of the Workflow

Caption: Integrated workflow for modeling the NNK-derived keto-aldehyde, emphasizing the parallel preparation of ligand tautomers and heme-containing target.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify if the keto-aldehyde remains in the active site or is ejected (clearance).[1]

System Setup

-

Solvent Model: TIP3P water box (cubic, 10 Å buffer).

-

Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).[1]

-

Force Field:

Simulation Protocol

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

Equilibration (NVT): 1 ns at 300 K (V-rescale thermostat).

-

Equilibration (NPT): 1 ns at 1 bar (Berendsen barostat).

-

Production Run: 100 ns.

-

Time Step: 2 fs.

-

Constraints: LINCS algorithm for H-bonds.[1]

-

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand stability.[1] If Ligand RMSD > 3 Å, the docking pose is unstable.

-

RMSF (Root Mean Square Fluctuation): Residue flexibility.[1] Look for high fluctuations in the F-G loop of CYP2A13, which controls substrate access.

-

H-Bond Lifetime: Calculate the percentage of simulation time the pyridine nitrogen interacts with Asn297 or other key residues.

Part 5: Data Presentation & Toxicology Context[1]

Biological Pathway Context

Understanding where this molecule fits is vital for interpreting results.[1]

Caption: Metabolic pathway of NNK showing the central role of 4-Oxo-4-(pyridin-3-yl)butanal in DNA adduct formation and detoxification.[1]

Summary of Key Interactions (Template)

When reporting your results, organize the interaction data as follows:

| Interaction Type | Residue (CYP2A13) | Distance (Å) | Significance |

| Pi-Pi Stacking | Phe107, Phe111 | 3.5 - 4.0 | Stabilizes the pyridine ring.[1] |

| H-Bond (Donor) | Asn297 | 2.8 - 3.2 | Anchors the pyridine nitrogen.[1] |

| Hydrophobic | Leu366, Ile301 | < 4.5 | Encloses the butyl chain. |

| Steric Clash | Fe (Heme) | > 4.0 | Ensure no overlap with Heme iron.[1] |

References

-

Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.[1]

-

Su, T., et al. (2000).[1][4] Human cytochrome P450 2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.[1][2][4] Cancer Research, 60(18), 5074-5079.[1]

-

DeVore, N. M., & Scott, E. E. (2012).[1] Structures of cytochrome P450 2A13 complexed with the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and inhibitors.[1] Journal of Biological Chemistry, 287(32), 26576-26585.[1]

-

Schrödinger Release 2023-4 : Glide, Schrödinger, LLC, New York, NY, 2023.[1]

-

Peterson, L. A. (2013).[1] Formation, repair, and genotoxic properties of bulky DNA adducts formed from tobacco-specific nitrosamines. Journal of Nucleic Acids, 2013.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of critical amino acid residues of human CYP2A13 for the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. Redirecting [linkinghub.elsevier.com]

Technical Procurement & Handling Guide: 4-Oxo-4-(pyridin-3-yl)butanal

The following technical guide details the commercial procurement, handling, and stability management of 4-Oxo-4-(pyridin-3-yl)butanal , a critical but unstable metabolite in tobacco-specific nitrosamine research.

Executive Summary & Compound Profile

4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7) is the reactive electrophilic metabolite of the tobacco-specific nitrosamine NNK .[1] It is the direct precursor to pyridyloxobutyl (POB) DNA adducts, making it a high-value target for mechanistic carcinogenesis studies.

Unlike its stable downstream metabolite (the acid form), this keto-aldehyde is chemically labile, prone to oxidation and polymerization. Consequently, it is not a "stock item" for most general chemical vendors and requires specialized procurement and rigorous handling protocols to maintain integrity.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4-Oxo-4-(pyridin-3-yl)butanal |

| Common Names | NNK-derived keto aldehyde; 4-(3-Pyridyl)-4-oxobutanal |

| CAS Number | 76014-80-7 |

| Molecular Formula | C |

| Molecular Weight | 163.17 g/mol |

| Appearance | Yellowish-brown to dark brown oil (hygroscopic) |

| Solubility | DMSO, Chloroform, Dichloromethane |

| Stability | High risk of oxidation to 4-oxo-4-(3-pyridyl)butyric acid |

Commercial Availability Landscape

The commercial availability of this compound is bifurcated: the aldehyde (reactive) is rare and expensive, while the acid (stable end-product) is common and cheap. Researchers must distinguish between these two based on their experimental needs.

Primary Sources (The Aldehyde)

Only specialized metabolite vendors stock the aldehyde form. It is typically synthesized on-demand or stored in small aliquots under inert gas.

-

Biosynth: Product Code FO26683 .[2]

-

Format: Neat oil.

-

Pack Sizes: 1 mg, 5 mg.[2]

-

Estimated Cost: ~$200 - $800 USD (High cost/mg).

-

-

Santa Cruz Biotechnology (SCBT): Catalog sc-210086 (Verify specific lot availability).

-

Status: "For Research Use Only" (often requires lead time).

-

-

Pharmaffiliates: Lists as Reference Standard (Cat # PA 27 06093).

Secondary Sources (The Acid)

If your research focuses solely on quantifying metabolic flux (e.g., measuring urinary metabolites) rather than DNA adduct formation, purchase the stable acid form instead.

-

Compound: 4-Oxo-4-(3-pyridyl)butyric acid (CAS: 4192-31-8).

-

Vendors: Sigma-Aldrich, Toronto Research Chemicals (TRC), Fluorochem.

-

Cost: ~$100 for 50 mg (Significantly cheaper).

Procurement Decision Tree

The following diagram outlines the logical flow for selecting the correct compound form.

Figure 1: Decision logic for procuring NNK metabolites based on experimental intent.

Technical Handling & Stability Protocols

The high cost and instability of the aldehyde demand a rigorous handling protocol. The compound oxidizes rapidly in air to form the acid, rendering it useless for adduct studies.

Storage Protocol

-

Arrival: Upon receipt, immediately centrifuge the vial (if oil) to collect the sample at the bottom.

-

Aliquot: Do not store the bulk bottle after opening. Dissolve the entire amount in anhydrous DMSO-d6 (for immediate NMR check) or anhydrous DMSO.

-

Environment: Store aliquots at -80°C under an Argon atmosphere.

-

Avoid: Do not store in methanol or ethanol; the aldehyde will form hemiacetals/acetals, shifting the equilibrium and altering reactivity.

Quality Control (Self-Validating System)

Before any critical experiment (e.g., treating cells or DNA), you must validate the purity of the aldehyde using

Protocol: NMR Purity Check

-

Solvent: Use CDCl

or DMSO-d -

Target Signal (Aldehyde): Look for the triplet at

9.8 ppm . -

Contaminant Signal (Acid): Look for the disappearance of the aldehyde peak and the broadening of CH

peaks near the carbonyls. -

Acceptance Criteria: If the aldehyde proton integration is <90% relative to the aromatic pyridine protons, repurify or discard.

Metabolic Context & Mechanism

Understanding the formation of this compound explains why it is so difficult to source. It is an intermediate, not an end-product.

NNK Activation Pathway

The compound is generated via

Figure 2: Metabolic activation pathway of NNK showing the central role of the keto-aldehyde.

Synthesis Strategy (The "Availability Gap" Solution)

If commercial stock is unavailable or degraded, the compound can be generated in situ or synthesized via oxidation of the alcohol.

Recommended Route: Swern Oxidation of the Keto-Alcohol If you cannot buy the aldehyde, purchase the keto-alcohol (4-oxo-4-(3-pyridyl)-1-butanol), which is sometimes more stable, and oxidize it.

-

Precursor: 4-Oxo-4-(3-pyridyl)-1-butanol (Available from TRC/Biosynth).

-

Reagents: Oxalyl chloride, DMSO, TEA, CH

Cl -

Procedure: Standard Swern oxidation conditions at -78°C.

-

Workup: Quench with water, extract with DCM. Crucial: Do not use acidic workup or silica gel chromatography if possible, as the aldehyde sticks to silica. Use neutral alumina or proceed to use crude if purity >90%.

References

-

Biosynth. 4-Oxo-4-(3-pyridyl)butanal Product Page. Accessed Jan 2026. Link

-

Santa Cruz Biotechnology. 4-Oxo-4-(3-pyridyl)-butanal Data Sheet. Link

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. (Foundational mechanism of NNK activation).[4]

-

PubChem. Compound Summary: 4-Oxo-4-(3-pyridyl)butyric acid (The Acid Metabolite). Link

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, a component of tobacco smoke, modulates mediator release from human bronchial and alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Oxo-4-(pyridin-3-yl)butanal (OPB) as a Metabolite of NNK

[1]

Executive Summary

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent pulmonary carcinogen requiring metabolic activation to exert genotoxicity.[1][2][3] While NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) represents the carbonyl reduction pathway, the formation of 4-oxo-4-(pyridin-3-yl)butanal (OPB) represents the critical

This guide details the formation of OPB, its role as a precursor to DNA-alkylating agents, and the specific methodologies required to study this unstable aldehyde. Unlike stable metabolites, OPB serves as a transient mechanistic pivot point: its formation is stoichiometrically linked to the release of the methyl diazonium ion (a DNA methylating agent) and its subsequent oxidation/reduction drives the formation of pyridyloxobutyl (POB) DNA adducts.

Mechanistic Origins: The Methyl Hydroxylation Pathway

NNK metabolism is a competition between detoxification and activation. The formation of OPB is the hallmark of the activation pathway mediated primarily by Cytochrome P450 enzymes.

The CYP2A13 Driver

While hepatic CYP2A6 contributes to systemic clearance, CYP2A13 —expressed highly in the respiratory tract—is the most efficient catalyst for NNK bioactivation. It catalyzes the

The Reaction Cascade

-

-Hydroxylation: CYP2A13 inserts an oxygen at the methyl carbon adjacent to the N-nitroso group, forming

-

Spontaneous Decomposition: This intermediate is chemically unstable (

second) and spontaneously decomposes. -

Bifurcation of Toxicity:

-

Fragment A (Alkylation): A methyl diazonium ion is released, which methylates DNA (forming 7-mG and

-mG). -

Fragment B (The Aldehyde): The remaining carbon skeleton becomes OPB (4-oxo-4-(pyridin-3-yl)butanal).

-

Pathway Visualization

The following diagram illustrates the divergence between the methylene hydroxylation (leading to keto acid/alcohol) and methyl hydroxylation (leading to OPB and Methyl Diazonium).

Caption: Figure 1. The bioactivation of NNK via methyl hydroxylation. OPB is formed simultaneously with the methylating agent, serving as a dual marker for DNA damage potential.

Toxicological Significance

OPB is not merely a byproduct; it is a reactive electrophile in its own right. Its presence indicates that the "methylating" pathway has occurred, but OPB itself contributes to the "pyridyloxobutylating" toxicity.

Pyridyloxobutyl (POB) Adducts

OPB exists in equilibrium with its diazohydroxide precursors. These species can attack DNA bases, leading to bulky adducts that distort the DNA helix and induce G

-

Key Adduct:

-[4-oxo-4-(3-pyridyl)butyl]guanine ( -

Mechanism: The aldehyde group of OPB (or its precursor) facilitates binding to the exocyclic nitrogen of guanine.

Comparative Toxicity

| Metabolite | Pathway Origin | Primary DNA Lesion | Carcinogenic Potency |

| OPB | Methyl Hydroxylation | POB-DNA Adducts | High (Lung specific) |

| Methyl Diazonium | Methyl Hydroxylation | Methyl-DNA Adducts ( | High (Mutagenic) |

| NNAL | Carbonyl Reduction | POB/PHB Adducts (after re-oxidation) | Moderate to High |

| NNK-N-Oxide | Pyridine Oxidation | None (Detoxification) | Low/Null |

Analytical Methodologies

Quantifying OPB is technically challenging due to its aldehyde functionality, which makes it prone to oxidation (to OPBA), reduction (to the alcohol), or polymerization.

The Surrogate Approach (OPBA)

Because OPB rapidly oxidizes in vivo and in vitro, many protocols measure 4-oxo-4-(3-pyridyl)butyric acid (OPBA) as a stable surrogate.

-

Assumption: 1 mole of OPBA

1 mole of OPB formed (assuming negligible reduction to alcohol).

The Trapping Approach (Direct OPB)

To prove the existence of the aldehyde or quantify it directly, derivatization is required to "freeze" the carbonyl state.

-

Reagent: Sodium Bisulfite (

) or 2,4-Dinitrophenylhydrazine (DNPH). -

Mechanism: Forms a stable adduct (sulfonate or hydrazone) that prevents further oxidation/reduction and improves ionization in LC-MS.

Analytical Workflow Diagram

Caption: Figure 2. Dual analytical strategies for OPB analysis: Measuring the downstream acid (OPBA) vs. chemical trapping of the aldehyde.

Experimental Protocols

Protocol A: In Vitro Generation of OPB using Recombinant CYP2A13

This protocol is designed to assess the kinetics of OPB formation.

Reagents:

-

Recombinant human CYP2A13 supersomes.

-

Substrate: NNK (purity >98%).

-

Cofactor: NADPH generating system (NADP+, glucose-6-phosphate, G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step:

-

Pre-incubation: Mix 10 pmol CYP2A13 and NNK (1–100

M) in phosphate buffer (final volume 200 -

Initiation: Add 20

L of NADPH generating system to start the reaction. -

Incubation: Incubate at 37°C for 10–20 minutes. (Note: Time must be linear for kinetic analysis).

-

Termination:

-

For OPBA analysis: Stop with 20

L of 10% trichloroacetic acid (TCA) or cold acetonitrile. -

For OPB Trapping: Stop with 50

L of 0.5 M Sodium Bisulfite (traps aldehyde) or DNPH solution.

-

-

Centrifugation: Spin at 15,000 x g for 10 min to remove protein.

-

Filtration: Filter supernatant through 0.2

m PTFE filter before injection.

Protocol B: LC-MS/MS Quantification (Targeting OPBA)

Since OPB converts to OPBA, this is the most robust quantification method for total metabolic flux through this pathway.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B (0-1 min)

95% B (5 min) -

MRM Transitions (Negative Mode for Acid):

-

Precursor: m/z 178 (OPBA [M-H]-)

-

Product 1: m/z 134 (Quantifier, loss of

) -

Product 2: m/z 106 (Qualifier)

-

References

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[5] Chemical Research in Toxicology, 11(6), 559–603. Link

-

Su, T., Bao, Z., Zhang, Q. Y., Smith, T. J., Hong, J. Y., & Ding, X. (2000). Human cytochrome P450 CYP2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 60(18), 5074–5079. Link

-

Peterson, L. A. (2010). Formation, repair, and biological effects of DNA adducts caused by the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Nicotine & Tobacco Research, 12(5), 486–495. Link

-

Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Cytochrome P450 2A-catalyzed metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in human lung. Chemical Research in Toxicology, 18(1), 67–74. Link

-

Balbo, S., & Hecht, S. S. (2014). Analysis of DNA adducts of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in humans. International Journal of Molecular Sciences, 15(9), 16503–16515. Link

Sources

- 1. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enzymatic Profiling of 4-Oxo-4-(pyridin-3-yl)butanal (4-OPB)

Abstract & Biological Context

4-Oxo-4-(pyridin-3-yl)butanal (4-OPB), often referred to in literature as the "NNK-derived keto-aldehyde," is a pivotal yet unstable electrophilic metabolite of the tobacco-specific carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).

Upon metabolic activation by Cytochrome P450s (primarily CYP2A13 in the lung and CYP2A6 in the liver), NNK undergoes

-

Detoxification: Reduction to the keto-alcohol (4-oxo-4-(3-pyridyl)-1-butanol) or oxidation to the keto-acid.

-

DNA Damage: If not metabolized, 4-OPB can inhibit DNA repair enzymes or react with DNA to form adducts.

This guide details the handling, synthesis from precursors, and enzymatic assaying of 4-OPB to screen for Carbonyl Reductase (CBR) and Aldehyde Dehydrogenase (ALDH) activity.

Critical Handling & Substrate Preparation

Safety Warning: 4-OPB is a metabolite of a potent carcinogen. All procedures must be performed in a Class II Biosafety Cabinet (BSC) using nitrile gloves and appropriate PPE.

The Stability Challenge

Free 4-OPB is chemically unstable; it tends to polymerize or cyclize. Commercial sources often supply it as a diethyl acetal precursor or as a stabilized oil that degrades rapidly upon air exposure.

Best Practice: Generate free 4-OPB in situ via acid hydrolysis of 4-oxo-4-(3-pyridyl)butanal diethyl acetal immediately prior to the assay.

Protocol: In Situ Generation of 4-OPB

-

Precursor: Dissolve 10 mg of 4-oxo-4-(3-pyridyl)butanal diethyl acetal in 100 µL of DMSO.

-

Hydrolysis: Add 400 µL of 1 N HCl. Incubate at 45°C for 30 minutes.

-

Neutralization: Slowly add 400 µL of 1 N NaOH to neutralize to pH 7.0.

-

Note: Do not overshoot pH; alkaline conditions promote polymerization.

-

-

Quantification: Dilute an aliquot 1:100 in water and measure absorbance at 260 nm (pyridine ring) to determine precise concentration using

(approximate; verification via LC-MS is recommended for GLP work). -

Storage: Keep on ice. Use within 4 hours.

Enzymatic Assay Protocols

Workflow Diagram

The following diagram illustrates the central role of 4-OPB and the two assay modes described below.

Figure 1: Metabolic fate of 4-OPB.[3] The assays below target the Blue (Reductive) and Green (Oxidative) pathways.

Protocol A: Reductive Metabolism (CBR/AKR Activity)

This assay measures the reduction of 4-OPB to the alcohol, monitoring the oxidation of NADPH to NADP+ (decrease in Absorbance at 340 nm).

Target Enzymes: Carbonyl Reductase 1 (CBR1), Aldo-keto reductases (AKR1C family).

Reagents

| Component | Stock Conc. | Final Conc. | Notes |

| Phosphate Buffer | 100 mM (pH 7.4) | 100 mM | Sodium or Potassium salt |

| NADPH | 10 mM | 200 µM | Prepare fresh; protect from light |

| 4-OPB (Substrate) | ~10 mM (Hydrolyzed) | 50 - 500 µM | See Section 2 |

| Enzyme Source | Variable | 1-10 µg/mL | Recombinant CBR1 or Cytosolic Fraction |

Step-by-Step Procedure

-

Blanking: In a UV-transparent quartz cuvette or 96-well UV-plate, add Buffer and Enzyme.

-

Baseline: Add NADPH. Monitor at 340 nm for 1 minute to establish any background oxidation (non-specific).

-

Initiation: Add 4-OPB to start the reaction. Rapidly mix.

-

Measurement: Monitor kinetic decrease at 340 nm for 5–10 minutes at 37°C.

-

Calculation:

Protocol B: Oxidative Metabolism (ALDH Activity)

This assay measures the oxidation of 4-OPB to 4-oxo-4-(3-pyridyl)butyric acid, monitoring the reduction of NAD+ to NADH (increase in Absorbance at 340 nm).

Target Enzymes: ALDH2, ALDH1A1.[2][4]

Reagents

| Component | Stock Conc. | Final Conc. | Notes |

| Pyrophosphate Buffer | 100 mM (pH 9.0) | 100 mM | Higher pH favors ALDH activity |

| NAD+ | 20 mM | 1.0 mM | Cofactor excess is required |

| 4-OPB (Substrate) | ~10 mM (Hydrolyzed) | 50 - 500 µM | See Section 2 |

| Enzyme Source | Variable | 5-20 µg/mL | Recombinant ALDH or Mitochondrial Fraction |

Step-by-Step Procedure

-

Setup: Combine Buffer, NAD+, and Enzyme in the cuvette/well.

-

Temperature Equilibration: Incubate at 25°C or 37°C for 3 minutes.

-

Initiation: Add 4-OPB .

-

Measurement: Monitor kinetic increase at 340 nm.

-

Control: Run a parallel blank without NAD+ to rule out non-specific substrate precipitation or polymerization affecting absorbance.

Data Analysis & Interpretation

When screening drug candidates (e.g., chemopreventive agents) or characterizing enzyme kinetics, use the following logic:

| Observation | Kinetic Parameter | Interpretation |

| High | High Clearance | Efficient detoxification via CBR1; reduced risk of DNA adducts. |

| High | Low Affinity | Enzyme requires high 4-OPB concentrations; likely poor detoxification at physiological exposure. |

| Inhibition ( | Reduced Rate | If a drug inhibits CBR1, it may increase the toxicity of NNK by accumulating the reactive 4-OPB aldehyde. |

LC-MS Validation (Confirmatory)

Spectrophotometric assays can suffer from interference. For definitive proof of metabolism, analyze reaction end-points via LC-MS/MS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Transitions (MRM):

-

4-OPB (Aldehyde): Difficult to detect directly due to hydration.

-

Keto-Alcohol (Reduced): m/z 181

146 (loss of water). -

Keto-Acid (Oxidized): m/z 194

148.

-

References

-

Hecht, S. S. (1998).[3] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link

-

Maser, E. (2004).[5] Carbonyl reductase 1 (CBR1) as a major enzyme in the metabolism of the tobacco-specific nitrosamine NNK.[5] Toxicology, 198(1-3), 3-12. Link

-

Atalla, A., & Maser, E. (2001). Carbonyl reduction of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by cytosolic and microsomal carbonyl reductases.[6] Chemico-Biological Interactions, 130-132, 737-748. Link

-

Eberle, D., et al. (2010). Aldehyde dehydrogenase 1A1 (ALDH1A1) in the metabolism of the tobacco carcinogen NNK. Molecular Carcinogenesis, 49(1), 8-16. Link

Sources

- 1. Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sensusimpact.com [sensusimpact.com]

Technical Guide: In Vivo Administration and Pharmacological Handling of 4-Oxo-4-(pyridin-3-yl)butanal

Introduction & Chemical Context

4-Oxo-4-(pyridin-3-yl)butanal (4-OPB) is a critical bioactive metabolite derived from the tobacco-specific nitrosamine NNK.[1] It plays a dual role in pharmacology and toxicology:

-

Carcinogenesis: It acts as a potent alkylating agent, reacting with DNA to form pyridyloxobutyl (POB) adducts.

-

Metabolic Inhibition: It functions as a mechanism-based inactivator of Cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13.

Critical Handling Warning: 4-OPB is chemically unstable. In aqueous solution, it exists in equilibrium with its cyclic hemiacetal (lactol) form and is prone to oxidation (to the acid) or reduction (to the alcohol). Consequently, standard "dissolve and store" protocols will result in experimental failure. This guide provides a specialized protocol for immediate-use formulation and administration.

Mechanism of Action & Rationale

Understanding the instability and reactivity of 4-OPB is a prerequisite for successful in vivo delivery.

Biological Pathway Diagram

The following diagram illustrates the formation of 4-OPB from NNK and its subsequent divergent pathways (DNA damage vs. Enzymatic Inactivation).

Figure 1: Metabolic fate of 4-OPB. The compound is an electrophilic intermediate that must be captured or administered before degradation.

Pre-Formulation & Stability Strategy

Direct administration of the aldehyde requires generating it fresh, often from a protected acetal precursor (e.g., 4,4-diethoxy-1-(3-pyridyl)-1-butanone ) or handling the purified aldehyde under strict cold/anhydrous conditions until the moment of formulation.

Vehicle Selection Matrix

The choice of vehicle depends on the concentration required and the route of administration.

| Parameter | Recommended Specification | Rationale |

| Primary Vehicle | Phosphate Buffered Saline (PBS), pH 7.4 | Maintains neutral pH to minimize acid/base-catalyzed aldol condensation or degradation. |

| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Used only if stock concentration >10 mg/mL is required. Limit to <5% v/v final concentration. |

| Stability Window | < 30 Minutes | The aldehyde half-life in aqueous buffer is short. Prepare immediately before injection. |

| Sterilization | 0.22 µm Syringe Filter (PES/Nylon) | Do not autoclave. Heat destroys the aldehyde functionality. |

Protocol: Preparation for Injection

Objective: Prepare a 5 mg/mL solution of 4-OPB for Intraperitoneal (IP) injection.

Reagents Required:

-

4-Oxo-4-(pyridin-3-yl)butanal (Solid or Oil, >95% purity) OR Acetal Precursor.

-

Sterile PBS (pH 7.4).

-

Sterile DMSO (anhydrous).

-

1.5 mL Microcentrifuge tubes (Amber/Light protected).

Step-by-Step Workflow

-

Stock Preparation (The "Hot" Mix):

-

Weigh 10 mg of 4-OPB into a sterile amber vial.

-

Dissolve in 100 µL of sterile DMSO. Vortex gently until fully dissolved.

-

Note: If using the acetal precursor, perform acid hydrolysis (0.1 N HCl) followed by neutralization (0.1 N NaOH) immediately prior to this step, verifying pH is 7.0–7.4.

-

-

Dilution (The "Working" Solution):

-

Add 1.9 mL of pre-warmed (37°C) Sterile PBS to the DMSO stock.

-

Final Concentration: 5 mg/mL.

-

Final DMSO Content: 5%.

-

-

Filtration:

-

Pass the solution through a 0.22 µm syringe filter into a sterile injection vial.

-

QC Check: Ideally, run a rapid UV-Vis scan. 4-OPB exhibits a characteristic pyridine absorbance (~260 nm). Loss of this peak or shift indicates degradation.

-

-

Time-Critical Action:

-

Inject animals within 20 minutes of adding PBS. Discard unused solution after 30 minutes.

-

Protocol: In Vivo Administration (Rodent Model)

Target Species: C57BL/6 Mice or F344 Rats. Route: Intraperitoneal (IP). Note: Oral gavage is discouraged due to gastric acid instability.

Dosing Regimens

Doses must be titrated based on the specific endpoint (CYP inhibition vs. Adduct formation).

| Study Type | Recommended Dose | Frequency | Endpoint |